

Agathisflavone Bioactivity & Selective Index

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Compound Focus: Agathisflavone

CAS No.: 28441-98-7

Cat. No.: S517515

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The table below summarizes quantitative data from recent studies for your SI calculations.

Assay Type	Target / Cell Line	Effective Concentration (EC ₅₀ or IC ₅₀)	Cytotoxic Concentration (CC ₅₀)	Reported Selective Index (SI)	Citation
Antiviral	SARS-CoV-2 (Calu-3 cells)	4.23 ± 0.21 µM	61.3 ± 0.1 µM	~14.5	[1]
Antifungal	<i>Candida albicans</i> SC5314	MIC: 250 µg/mL	Not cytotoxic at tested concentrations*	Not calculated	[2]
Anticancer	Glioblastoma (GL-15, U373)	Induced toxicity at 3-10 µM	Not toxic to human Mesenchymal Stem Cells (MSCs)*	Not calculated	[3]
Antioxidant	DPPH Radical Scavenging	EC ₅₀ range: 0.058 - 0.928 mM	Not applicable (cell-free assay)	Not applicable	[4]

Note: The absence of cytotoxicity indicates a high selectivity, but a precise SI cannot be calculated without a specific CC₅₀ value. MIC: Minimum Inhibitory Concentration.

Experimental Protocols for Key Assays

To ensure your experimental results are comparable, here are the core methodologies used in the studies cited above.

• Antiviral Activity (SARS-CoV-2) Assay [1]

- **Cell Model:** Human lung epithelial cells (Calu-3).
- **Virus & Infection:** SARS-CoV-2 virus (GenBank #MT710714) at a Multiplicity of Infection (MOI) of 0.1.
- **Treatment:** Cells were treated with **agathisflavone** at concentrations ranging from 0.03 to 10 μM .
- **Analysis:** The dose-response curve was used to determine the **EC₅₀** (concentration achieving 50% protection against viral cytopathic effect). **CC₅₀** (cytotoxic concentration for 50% of cells) was determined in parallel using the XTT cell viability assay in Vero-E6 cells after 3 days of exposure.

• Antifungal Activity (*Candida albicans*) Assay [2]

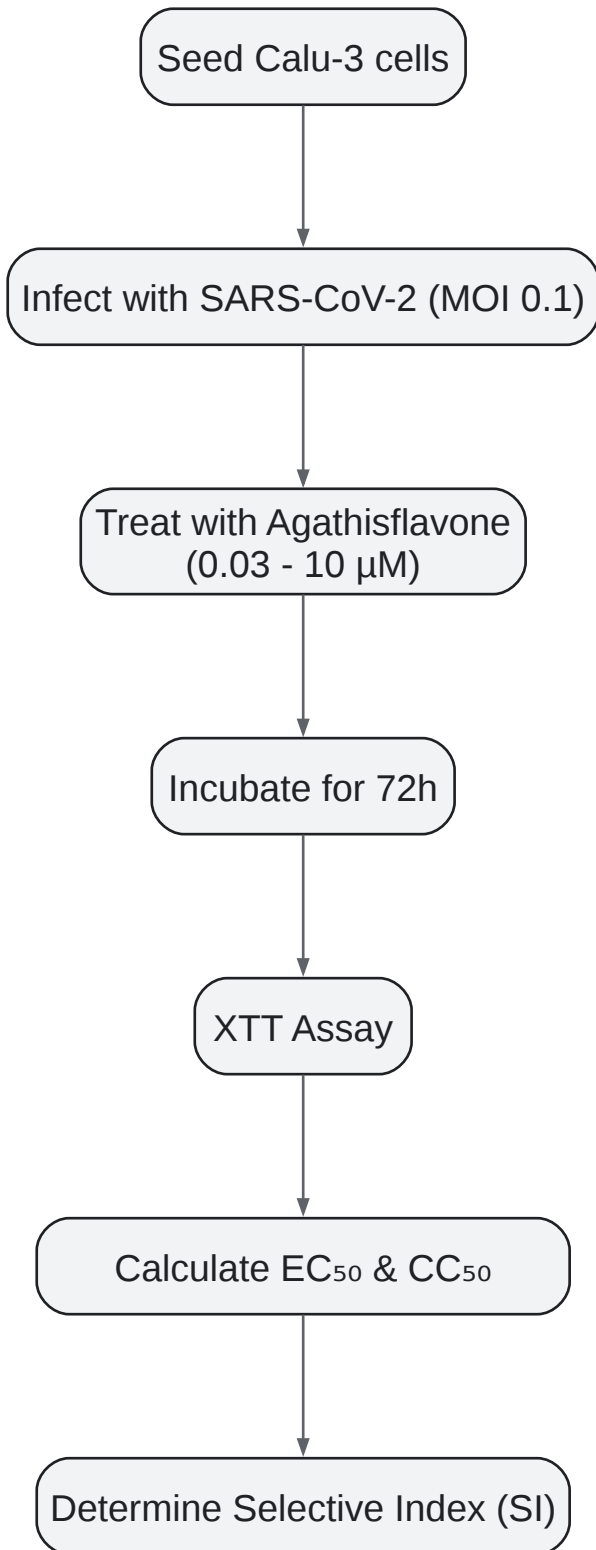
- **Strain:** *Candida albicans* SC5314.
- **Procedure:** The Minimum Inhibitory Concentration (**MIC**) was determined to be 250 $\mu\text{g/mL}$. This is the lowest concentration that visually inhibits the growth of the microorganism.
- **Cytotoxicity Testing:** The study separately evaluated cytotoxicity *in vitro* and found that **agathisflavone** was not cytotoxic at the concentrations tested, though a specific **CC₅₀** was not reported.

• Anticancer/Cytotoxicity Assay (Glioblastoma) [3]

- **Cell Models:** Human glioblastoma cells (GL-15, U373) and human Mesenchymal Stem Cells (MSCs).
- **Treatment:** Cells were treated with 3-10 μM **agathisflavone** for 24 hours.
- **Viability Assessment:** Cell viability was assessed, showing a dose-dependent toxic effect on cancer cells but no toxicity to normal MSCs, indicating selective antitumoral activity.

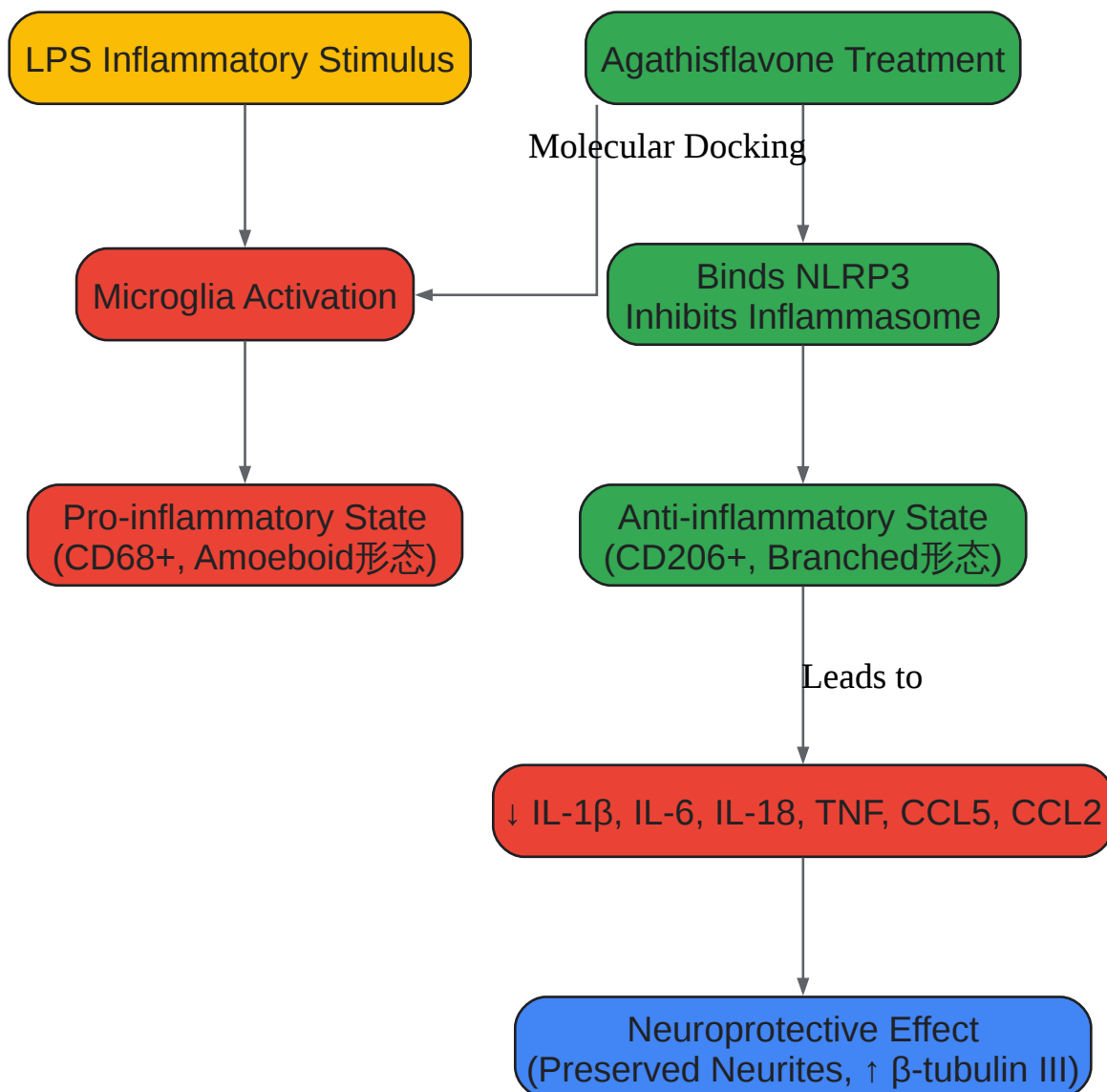
Experimental Workflow and Mechanism Diagrams

The following diagrams, created with Graphviz, illustrate the key experimental workflows and a proposed mechanism of action for **agathisflavone**.

Agathisflavone Antiviral Assay Workflow

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Proposed Neuroprotective Mechanism



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Frequently Asked Questions

Q1: Why is my calculated Selective Index (SI) lower than expected? A low SI can stem from several factors:

- **High Cytotoxicity:** Your CC_{50} value might be too low. Ensure your cytotoxicity assay (e.g., MTT, XTT) is optimized and that the solvent (e.g., DMSO) concentration is controlled.

- **Low Potency:** The EC₅₀ might be high. Verify that your biological assay conditions (e.g., cell density, infection time) are optimal and reproducible.
- **Impurity of Compound:** The **agathisflavone** sample may contain impurities. Check the purity of your compound, ideally it should be over 90% as used in the cited studies [2].

Q2: The antiviral activity in my experiment doesn't match the literature value (EC₅₀ of 4.23 μM).

What could be wrong? Differences in effective concentration are common and can be attributed to:

- **Cell Line Variants:** Using a different cell line (e.g., Vero E6 vs. Calu-3) can significantly alter results. Calu-3, a human lung epithelial cell line, is more physiologically relevant for respiratory viruses [1].
- **Virus Strain:** Different strains or variants of SARS-CoV-2 (e.g., the original vs. a Variant of Concern) can have varying susceptibility.
- **Assay Protocol:** Minor differences in incubation time, MOI, or the method for quantifying viral inhibition (e.g., plaque assay vs. CPE observation) can affect the final EC₅₀.

Q3: How should I handle and store agathisflavone for stability?

- **Solubility:** Dissolve **agathisflavone** in DMSO to create a stock solution (e.g., 100 mM) [5].
- **Storage:** Aliquot the stock solution and store it at **4°C**, protected from light to prevent degradation [5].
- **Handling:** Avoid repeated freeze-thaw cycles. When used in cell culture, ensure the final DMSO concentration is low (e.g., 0.1% or less) to avoid solvent toxicity.

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